Methyl 4-(pyridin-3-yloxy)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-pyridin-3-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-16-13(15)10-4-6-11(7-5-10)17-12-3-2-8-14-9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGXAKPNWPIEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677626 | |
| Record name | Methyl 4-[(pyridin-3-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877874-61-8 | |
| Record name | Methyl 4-[(pyridin-3-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-(pyridin-3-yloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(pyridin-3-yloxy)benzoate, a molecule of interest in medicinal chemistry and materials science. This document outlines a proposed synthetic pathway, detailed experimental protocols adapted from analogous reactions, and expected analytical data.
Introduction
This compound is a heterocyclic compound incorporating both a pyridine and a benzoate moiety linked by an ether bond. This structural motif is found in a variety of biologically active molecules and functional materials. The synthesis of such diaryl ethers is a fundamental transformation in organic chemistry. This guide details a feasible and efficient method for the preparation of this compound, intended for use by researchers in a laboratory setting.
Proposed Synthetic Pathway
The most direct and commonly employed method for the synthesis of diaryl ethers is through a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction. The proposed synthesis of this compound involves the reaction of 3-hydroxypyridine with an activated methyl 4-halobenzoate, such as methyl 4-fluorobenzoate. This reaction is typically facilitated by a base in a polar aprotic solvent.
An alternative, well-established method is the Ullmann condensation, which involves a copper-catalyzed reaction between an aryl halide and a phenol. In this case, 3-hydroxypyridine would be reacted with methyl 4-bromobenzoate in the presence of a copper catalyst and a base.
This guide will focus on the SNAr approach due to its often milder reaction conditions and the ready availability of the starting materials.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar synthesis of a fluorinated analogue. Researchers should optimize the reaction conditions for their specific laboratory setup.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Hydroxypyridine | C₅H₅NO | 95.10 |
| Methyl 4-fluorobenzoate | C₈H₇FO₂ | 154.14 |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 |
| Diethylene glycol dimethyl ether (Diglyme) | C₆H₁₄O₃ | 134.17 |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Hexanes | C₆H₁₄ | 86.18 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
Procedure:
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxypyridine (1.0 eq), methyl 4-fluorobenzoate (1.1 eq), and potassium phosphate (1.5 eq).
-
Solvent Addition: Add a suitable volume of anhydrous diethylene glycol dimethyl ether to the flask to ensure adequate stirring and dissolution of the reactants.
-
Reaction Conditions: The reaction mixture is heated to 110-120 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is expected to proceed to completion within 24 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and water.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is obtained by evaporating the solvent. Purification is achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Quantitative Data
The following table summarizes the expected physicochemical properties of the starting materials and the final product. The yield is an estimate based on similar reactions and should be determined experimentally.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield (%) |
| 3-Hydroxypyridine | C₅H₅NO | 95.10 | White to off-white solid | - |
| Methyl 4-fluorobenzoate | C₈H₇FO₂ | 154.14 | Colorless liquid | - |
| This compound | C₁₃H₁₁NO₃ | 229.23 | Off-white to pale yellow solid | 70-85 |
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods. The following are the expected analytical data based on the structure and data from similar compounds.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| ~8.4-8.3 (m, 2H, Py-H) | ~166.0 (C=O) |
| ~8.1-8.0 (d, 2H, Ar-H) | ~160.0 (C-O-Py) |
| ~7.4-7.3 (m, 1H, Py-H) | ~145.0 (Py-C) |
| ~7.2-7.1 (d, 2H, Ar-H) | ~142.0 (Py-C) |
| ~3.9 (s, 3H, OCH₃) | ~131.5 (Ar-C) |
| ~125.0 (Py-C) | |
| ~124.0 (Ar-C) | |
| ~120.0 (Py-C) | |
| ~118.0 (Ar-C) | |
| ~52.0 (OCH₃) |
5.2. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product.
| Technique | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ = 230.08 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process for this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
3-Hydroxypyridine is harmful if swallowed and causes skin irritation.
-
Methyl 4-fluorobenzoate is a combustible liquid and may cause respiratory irritation.
-
Diethylene glycol dimethyl ether is a flammable liquid and vapor.
-
Potassium phosphate can cause skin and eye irritation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis of this compound. The outlined SNAr reaction offers a practical and efficient route to this valuable compound. The provided experimental protocol and analytical data serve as a robust starting point for researchers in the fields of medicinal chemistry, drug development, and materials science. It is recommended that the reaction conditions be optimized to achieve the best possible yield and purity in a specific laboratory setting.
An In-depth Technical Guide to Methyl 4-(pyridin-3-yloxy)benzoate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Methyl 4-(pyridin-3-yloxy)benzoate (C₁₃H₁₁NO₃). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Compound Identification and Physicochemical Properties
This compound is an organic compound featuring a benzoate group linked to a pyridine ring through an ether linkage. While extensive experimental data is limited in publicly available literature, key identifiers and computed properties have been compiled.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₃ | [PubChem] |
| Molecular Weight | 229.23 g/mol | [ChemScene] |
| CAS Number | 877874-61-8 | [ChemScene] |
| Appearance | White Solid | [Patent] |
| SMILES | COC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2 | [PubChem] |
| InChI | InChI=1S/C13H11NO3/c1-16-13(15)10-4-6-11(7-5-10)17-12-3-2-8-14-9-12/h2-9H,1H3 | [PubChem] |
| Predicted XlogP | 2.2 | [PubChem] |
| Monoisotopic Mass | 229.0739 Da | [PubChem] |
Note: Predicted XlogP and Monoisotopic Mass are computationally derived values.
Synthesis of this compound
The primary synthesis route for this compound found in the literature is a copper-catalyzed Ullmann-type condensation reaction. This method involves the coupling of a pyridinol with a halobenzoate.
Synthetic Pathway
The synthesis involves the reaction of 3-hydroxypyridine with methyl 4-iodobenzoate in the presence of a copper(I) iodide catalyst and a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF).
Experimental Protocol
The following protocol is adapted from the synthesis described in patent literature.
Materials:
-
3-Hydroxypyridine
-
Methyl 4-iodobenzoate
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxypyridine (1.0 equivalent) in DMF, add methyl 4-iodobenzoate (1.0 equivalent), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.2 equivalents).
-
Heat the reaction mixture to 120 °C and stir for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain this compound as a white solid.
Spectroscopic Characterization
Spectroscopic data is essential for the structural confirmation of the synthesized compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The following ¹H NMR data has been reported for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.45 | d | 1H | Pyridine-H |
| 8.36 | dd | 1H | Pyridine-H |
| 8.08 | d | 2H | Benzoate-H (ortho to -COO) |
| 7.42-7.35 | m | 2H | Pyridine-H |
| 7.09 | d | 2H | Benzoate-H (ortho to -O-) |
| 3.90 | s | 3H | -OCH₃ |
Solvent: CDCl₃
Other Spectroscopic Data
Biological Activity and Potential Applications
There is currently no published research detailing the biological activity, pharmacological properties, or mechanism of action of this compound. Its structure, containing a pyridyl aryl ether motif, is present in some biologically active molecules, suggesting it could be a valuable intermediate for the synthesis of novel therapeutic agents.
The typical workflow for investigating the biological potential of a novel compound is illustrated below. This generalized diagram represents a potential path for future research on this compound.
Further investigation is required to determine if this compound possesses any significant biological effects and to elucidate any potential signaling pathways it might modulate. Researchers are encouraged to perform in vitro and in vivo studies to explore its therapeutic potential.
The Rising Therapeutic Potential of Pyridin-3-yloxy Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridin-3-yloxy moiety is emerging as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities with significant therapeutic potential. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer, antimicrobial, and enzyme-inhibitory properties of pyridin-3-yloxy derivatives. We present a comprehensive overview of quantitative data, detailed experimental protocols, and key signaling pathways to facilitate further research and drug development in this promising area.
Anticancer Activity
Pyridin-3-yloxy derivatives have demonstrated notable efficacy against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as Bcr-Abl, cyclin-dependent kinase 2 (CDK2), and phosphodiesterase delta (PDEδ) in conjunction with nicotinamide phosphoribosyltransferase (NAMPT).
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected pyridin-3-yloxy derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| A2 | K562 (Leukemia) | Not specified | Bcr-Abl | [1] |
| A8 | K562 (Leukemia) | Not specified | Bcr-Abl | [1] |
| A9 | K562 (Leukemia) | Not specified | Bcr-Abl | [1] |
| 7l | MV4-11 (Leukemia) | 0.83 | CDK2 | [2] |
| 7l | HT-29 (Colon) | 2.12 | CDK2 | [2] |
| 7l | MCF-7 (Breast) | 3.12 | CDK2 | [2] |
| 7l | HeLa (Cervical) | 8.61 | CDK2 | [2] |
| 17d | MiaPaca-2 (Pancreatic) | Not specified | PDEδ/NAMPT | [3] |
| Ij | HIV-1 (IIIB) in MT-4 cells | 8.18 | HIV-1 RT | [4] |
| Ia | HIV-1 (IIIB) in MT-4 cells | 41.52 | HIV-1 RT | [4] |
| Ih | HIV-1 (IIIB) in MT-4 cells | >8.18, <41.52 | HIV-1 RT | [4] |
Key Signaling Pathways in Cancer
Bcr-Abl Signaling Pathway: The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells. Pyridin-3-yloxy derivatives have been shown to inhibit Bcr-Abl, thereby blocking downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways, which are critical for cell growth and survival.[1][2][5]
Caption: Inhibition of the Bcr-Abl signaling cascade by pyridin-3-yloxy derivatives.
CDK2 Signaling Pathway: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[6][7] Inhibition of CDK2 by pyridin-3-yloxy derivatives leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Pyridin-3-yloxy derivatives block the cell cycle by inhibiting CDK2.
Antimicrobial Activity
Several pyridin-3-yloxy derivatives have exhibited promising activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests their potential as a new class of antimicrobial agents.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of selected pyridin-3-yloxy derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 21b | Staphylococcus aureus | Similar to Linezolid | [5][8] |
| 21d | Staphylococcus aureus | Similar to Linezolid | [5][8] |
| 21e | Staphylococcus aureus | Similar to Linezolid | [5][8] |
| 21f | Staphylococcus aureus | Similar to Linezolid | [5][8] |
| 21b | Enterococcus faecalis | Similar to Linezolid | [5][8] |
| 21d | Enterococcus faecalis | Similar to Linezolid | [5][8] |
| 21e | Enterococcus faecalis | Similar to Linezolid | [5][8] |
| 21f | Enterococcus faecalis | Similar to Linezolid | [5][8] |
| 9g | Staphylococcus aureus | 32-256 | [5][8] |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of pyridin-3-yloxy derivatives against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for MTT Assay:
Caption: A typical workflow for determining the anticancer activity using the MTT assay.
Methodology:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (pyridin-3-yloxy derivatives) and a vehicle control.
-
After a defined incubation period (e.g., 48 or 72 hours), an MTT solution is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of pyridin-3-yloxy derivatives against bacterial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Workflow for Broth Microdilution:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
A standardized inoculum of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Two-fold serial dilutions of the pyridin-3-yloxy derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (broth and bacteria) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Synthesis of Pyridin-3-yloxy Derivatives
A general and common method for the synthesis of pyridin-3-yloxy derivatives involves the Williamson ether synthesis.
General Synthesis Workflow:
References
- 1. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. CDK2 regulation through PI3K and CDK4 is necessary for cell cycle progression of primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In-Vitro Screening of Methyl 4-(pyridin-3-yloxy)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a structured framework for the preliminary in-vitro screening of Methyl 4-(pyridin-3-yloxy)benzoate. As there is no publicly available experimental data for this specific compound, the following guide is based on a hypothetical screening cascade derived from the activities of structurally related molecules. The quantitative data presented is illustrative and should not be considered factual.
Introduction
This compound is a small molecule featuring a pyridine ring linked to a benzoate group via an ether bond. While the specific biological activities of this compound are not extensively documented in public literature, the structural motifs present suggest potential interactions with various biological targets. Derivatives of pyridine and benzoic acid are known to exhibit a wide range of bioactivities, including but not limited to, kinase inhibition, antimicrobial effects, and modulation of enzyme activity.
This guide outlines a logical and efficient workflow for conducting a preliminary in-vitro screening of this compound to identify and characterize its potential biological functions.
Proposed Screening Cascade
A tiered approach is recommended for the in-vitro screening of a novel compound. This ensures that resources are used efficiently, with broad, less complex assays preceding more specific and resource-intensive investigations.
Data Presentation: Hypothetical Screening Results
The following tables present a hypothetical summary of quantitative data that could be generated from the proposed screening cascade.
Table 1: Cytotoxicity Profiling
| Cell Line | Assay Type | IC50 (µM) |
| HEK293 | MTT | > 100 |
| HepG2 | MTT | 85.2 |
| A549 | MTT | > 100 |
Table 2: Bioactivity Screening
| Assay Target | Assay Type | % Inhibition at 10 µM | IC50 (µM) |
| PI3Kδ | Kinase Assay | 62.3 | 8.9 |
| Acetylcholinesterase (AChE) | Enzyme Inhibition | 15.1 | > 50 |
| Staphylococcus aureus | Broth Microdilution | - | MIC > 128 µg/mL |
| Escherichia coli | Broth Microdilution | - | MIC > 128 µg/mL |
Experimental Protocols
Tier 1: Cytotoxicity Profiling - MTT Assay
This assay assesses the metabolic activity of cells as an indicator of viability.[1][2][3]
Materials:
-
Human cell lines (e.g., HEK293, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and untreated controls.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Tier 2: Bioactivity Screening
This biochemical assay measures the ability of the compound to inhibit the activity of the PI3Kδ enzyme.
Materials:
-
Recombinant human PI3Kδ enzyme
-
Kinase assay buffer
-
ATP
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a 384-well plate, add the test compound, PI3Kδ enzyme, and the lipid substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent to quantify ADP produced).
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition relative to a no-inhibitor control.
This colorimetric assay, based on the Ellman method, measures the inhibition of AChE activity.[4][5][6][7][8]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well plate
-
Microplate reader
Protocol:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate (ATCI).
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals.
-
Calculate the rate of reaction and determine the percent inhibition caused by the test compound.
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[9][10][11][12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well U-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Protocol:
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it in broth.
-
Add the diluted bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway
Given the potential for kinase inhibition, understanding the downstream effects is crucial. The PI3K/AKT pathway is a key signaling cascade involved in cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[14][15][16][17][18]
In this pathway, the activation of receptor tyrosine kinases leads to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate downstream proteins like AKT. Activated AKT, in turn, promotes cell growth, proliferation, and survival through various effectors, including mTORC1. An inhibitor of PI3Kδ would block the production of PIP3, thereby attenuating this signaling cascade.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the initial in-vitro evaluation of this compound. By following a structured screening cascade, from general cytotoxicity to specific bioactivity assays, researchers can efficiently profile the compound's biological activities. The detailed protocols and illustrative data tables serve as a practical resource for planning and executing these initial studies. The identification of any significant "hits" from this preliminary screen would warrant further investigation through more detailed mechanism of action studies and in-vivo models.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. goldbio.com [goldbio.com]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 12. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 17. cusabio.com [cusabio.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Synthesis of Methyl 4-(pyridin-3-yloxy)benzoate: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of Methyl 4-(pyridin-3-yloxy)benzoate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a diaryl ether derivative of significant interest in medicinal chemistry. The core structure, featuring a pyridine ring linked to a benzoate moiety through an ether bond, is a common scaffold in a variety of biologically active molecules. The synthesis of this compound typically involves the formation of the diaryl ether linkage, which can be achieved through several established methods in organic chemistry. This document outlines a common and effective synthetic strategy.
Synthetic Pathway
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution reaction, specifically a copper-catalyzed Ullmann condensation. This reaction involves the coupling of 3-hydroxypyridine with a methyl 4-halobenzoate, such as methyl 4-fluorobenzoate or methyl 4-bromobenzoate, in the presence of a base.
Alternatively, palladium-catalyzed methods like the Buchwald-Hartwig etherification could also be employed, offering a different catalytic system for the crucial C-O bond formation.
Below is a generalized reaction scheme for the Ullmann condensation approach:
Application Notes and Protocols for Methyl 4-(pyridin-3-yloxy)benzoate
Disclaimer: Due to the limited availability of published research data specifically for Methyl 4-(pyridin-3-yloxy)benzoate (CAS 877874-61-8), this document presents a hypothetical application based on the activities of structurally related compounds containing the pyridinyloxy-phenyl moiety. The experimental protocols and data provided are illustrative and should be adapted based on empirical validation.
Introduction
This compound is a research chemical belonging to the class of pyridinyloxy-phenyl derivatives. Structural analogs of this compound have been investigated for their potential as modulators of various signaling pathways, particularly as kinase inhibitors. The presence of the pyridine ring and the benzoate ester suggests potential for interactions with ATP-binding sites of kinases, making it a candidate for investigation in cancer research and other fields where kinase dysregulation is a factor. This document outlines potential research applications and provides example protocols for its investigation.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| CAS Number | 877874-61-8 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and Methanol |
| Storage | Store at 2-8°C, protect from light and moisture |
Hypothetical Biological Activity
Based on the activity of related compounds, this compound is hypothesized to be an inhibitor of one or more protein kinases. For the purpose of these application notes, we will consider its potential as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Hypothetical Quantitative Data
The following table summarizes hypothetical data from in vitro assays investigating the activity of this compound.
| Assay Type | Cell Line / Enzyme | Endpoint | Hypothetical IC₅₀ (µM) |
| Biochemical Kinase Assay | Recombinant CDK2/Cyclin A | Inhibition | 0.5 |
| Cell Proliferation Assay | MCF-7 (Breast Cancer) | Viability | 2.1 |
| Cell Proliferation Assay | HCT116 (Colon Cancer) | Viability | 5.8 |
| Cell Proliferation Assay | A549 (Lung Cancer) | Viability | 10.2 |
Experimental Protocols
Protocol 1: In Vitro CDK2/Cyclin A Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant CDK2/Cyclin A.
Materials:
-
This compound
-
Recombinant human CDK2/Cyclin A enzyme
-
Histone H1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP
-
96-well plates
-
Phosphocellulose filter mats
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the diluted compound, the Histone H1 substrate, and the CDK2/Cyclin A enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter mat to capture the phosphorylated substrate.
-
Wash the filter mat to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter mat using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol is for assessing the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (prepared from a DMSO stock) and a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway showing the role of CDK2 in cell cycle progression and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for determining the anti-proliferative activity of this compound using an MTT assay.
Safety Precautions
As with any research chemical, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local regulations for chemical waste.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Application Notes: The Role of 4-(Pyridin-3-yl)pyrimidine Derivatives in the Synthesis of Potent Kinase Inhibitors
Introduction
The 4-(pyridin-3-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically important kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor, utilizing the key intermediate, methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. These compounds are instrumental in the treatment of chronic myelogenous leukemia (CML).[1][2][3][4] The methodologies described herein are intended for researchers and scientists in drug discovery and development.
Target Kinase and Signaling Pathway
Imatinib and Nilotinib are potent inhibitors of the Bcr-Abl tyrosine kinase, the fusion protein resulting from the Philadelphia chromosome translocation, a hallmark of CML.[3][5] The constitutive activity of Bcr-Abl drives aberrant downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT, leading to uncontrolled cell proliferation and inhibition of apoptosis.[3] Nilotinib binds to the ATP-binding site of the Abl kinase domain, stabilizing an inactive conformation and preventing the phosphorylation of its substrates.[6]
Below is a diagram illustrating the Bcr-Abl signaling pathway and its inhibition.
References
- 1. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Methyl 4-(pyridin-3-yloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the purification of Methyl 4-(pyridin-3-yloxy)benzoate, a key intermediate in pharmaceutical synthesis. The primary purification techniques discussed are flash column chromatography and recrystallization. This guide offers step-by-step methodologies, quantitative data on expected yields and purity, and visual workflows to ensure efficient and reproducible purification outcomes.
Introduction
This compound is a crucial building block in the development of various pharmacologically active molecules. The purity of this intermediate is paramount to ensure the safety and efficacy of the final drug product. This application note outlines two effective methods for its purification: flash column chromatography and recrystallization. Flash column chromatography is a rapid and efficient technique for separating the target compound from a mixture of impurities, while recrystallization is a powerful method for achieving high purity of the final product.
Purification Techniques
Two primary methods have been established for the effective purification of this compound:
-
Flash Column Chromatography: This technique is ideal for the initial purification of the crude product after synthesis. It utilizes a silica gel stationary phase and a solvent gradient to separate the target compound from byproducts and unreacted starting materials.
-
Recrystallization: This method is employed to achieve a high degree of purity. It involves dissolving the semi-purified compound in a suitable solvent system at an elevated temperature and allowing it to crystallize upon cooling, leaving impurities behind in the solution.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each purification technique, allowing for a clear comparison of their effectiveness.
| Purification Technique | Starting Purity (Typical) | Final Purity (Achieved) | Yield/Recovery |
| Flash Column Chromatography | 75-85% | >95% | ~85% |
| Recrystallization | >95% | >99% | 80-90% |
Experimental Protocols
Protocol for Flash Column Chromatography
This protocol describes the purification of crude this compound using a standard flash chromatography setup.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and flash chromatography system
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin the elution with a solvent system of ethyl acetate/petroleum ether (1:3 v/v).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified this compound as a white solid.
-
Yield and Purity Determination: Determine the yield of the purified product and assess its purity using analytical techniques such as NMR or HPLC. A typical yield for this process is around 85%.
Protocol for Recrystallization
This protocol details the recrystallization of semi-pure this compound to achieve high purity.
Materials:
-
Semi-pure this compound (>95% purity)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the semi-pure this compound in a minimal amount of hot ethyl acetate. Heat the solution gently to ensure complete dissolution.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add petroleum ether dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
-
Purity and Recovery Analysis: Determine the melting point and assess the purity of the final product by analytical methods. Calculate the percentage recovery.
Visualizations
Overall Purification Workflow
The following diagram illustrates the logical flow of the purification process for this compound.
Caption: Overall purification workflow for this compound.
Flash Column Chromatography Workflow
This diagram details the key steps involved in the flash column chromatography protocol.
Caption: Step-by-step workflow for flash column chromatography.
Recrystallization Process
This diagram illustrates the sequential steps of the recrystallization protocol.
Caption: The process of recrystallization for high-purity product.
Application Note: A Scalable Synthesis of Methyl 4-(pyridin-3-yloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(pyridin-3-yloxy)benzoate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents. Its diaryl ether motif is a common feature in a variety of biologically active molecules. This application note provides a detailed protocol for a scalable synthesis of this compound via an Ullmann condensation reaction. The presented methodology is robust, employs readily available starting materials, and is suitable for scale-up in a laboratory or pilot plant setting.
Overview of the Synthetic Approach
The synthesis of this compound is achieved through a copper-catalyzed Ullmann condensation. This reaction involves the coupling of 3-hydroxypyridine with a halo-substituted benzoate ester. In this protocol, we utilize methyl 4-fluorobenzoate due to the enhanced reactivity of the fluoride as a leaving group in nucleophilic aromatic substitution reactions. Potassium carbonate is employed as a base to deprotonate the hydroxyl group of 3-hydroxypyridine, facilitating the nucleophilic attack on the electron-deficient aryl fluoride.
Quantitative Data Summary
The following table summarizes the key quantitative data for the scale-up synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 3-Hydroxypyridine | 1.0 equivalent |
| Methyl 4-fluorobenzoate | 1.1 equivalents |
| Copper(I) Iodide (CuI) | 0.1 equivalents |
| Potassium Carbonate (K₂CO₃) | 2.0 equivalents |
| Solvent | |
| Dimethylformamide (DMF) | 5 mL per gram of 3-hydroxypyridine |
| Reaction Conditions | |
| Temperature | 120-130 °C |
| Reaction Time | 12-18 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Experimental Protocols
Materials and Equipment
-
3-Hydroxypyridine (99%)
-
Methyl 4-fluorobenzoate (99%)
-
Copper(I) iodide (CuI, 98%)
-
Anhydrous potassium carbonate (K₂CO₃, ≥99%)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Standard laboratory glassware
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Scale-up Synthesis Protocol (10 g scale)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-hydroxypyridine (10.0 g, 105.1 mmol, 1.0 equiv.), methyl 4-fluorobenzoate (17.8 g, 115.6 mmol, 1.1 equiv.), copper(I) iodide (2.0 g, 10.5 mmol, 0.1 equiv.), and anhydrous potassium carbonate (29.0 g, 210.2 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous dimethylformamide (50 mL) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 250 mL of cold water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield this compound as a solid.
-
Characterization
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.52 (d, J = 2.8 Hz, 1H), 8.40 (dd, J = 4.8, 1.2 Hz, 1H), 8.10 (d, J = 8.8 Hz, 2H), 7.45 (ddd, J = 8.4, 2.8, 1.2 Hz, 1H), 7.35 (dd, J = 8.4, 4.8 Hz, 1H), 7.05 (d, J = 8.8 Hz, 2H), 3.92 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 166.2, 160.8, 152.9, 145.3, 141.8, 131.9 (2C), 127.2, 124.5, 123.9, 118.9 (2C), 52.3.
-
Purity (HPLC): >98%.
Visualizations
Caption: Ullmann condensation workflow for the synthesis of this compound.
Caption: Key logical relationships for successful scale-up synthesis.
Troubleshooting & Optimization
optimizing reaction conditions for Methyl 4-(pyridin-3-yloxy)benzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-(pyridin-3-yloxy)benzoate.
Experimental Protocol: Ullmann Condensation for this compound Synthesis
This protocol describes a general procedure for the synthesis of this compound via a copper-catalyzed Ullmann condensation.
Reaction Scheme:
Materials:
-
3-Hydroxypyridine
-
Methyl 4-fluorobenzoate
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridine (1.0 eq), methyl 4-fluorobenzoate (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The copper(I) iodide may have oxidized. 2. Wet Reagents/Solvent: The presence of water can deactivate the catalyst and interfere with the reaction. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 4. Poor Quality Starting Materials: Impurities in 3-hydroxypyridine or methyl 4-fluorobenzoate can inhibit the reaction. | 1. Use freshly purchased, high-purity CuI or wash the CuI with acetic acid and ether to remove any oxidized species. 2. Ensure all glassware is oven-dried. Use anhydrous DMF and dry starting materials. 3. Increase the reaction temperature in increments of 10 °C, up to 150 °C. 4. Purify the starting materials before use. 3-Hydroxypyridine can be sublimed, and methyl 4-fluorobenzoate can be distilled. |
| Formation of Side Products | 1. Self-condensation of Methyl 4-fluorobenzoate: Can occur at high temperatures. 2. Decomposition of 3-hydroxypyridine: The pyridine ring can be sensitive to high temperatures and strong bases. 3. Hydrolysis of the ester: Presence of water can lead to the formation of 4-(pyridin-3-yloxy)benzoic acid. | 1. Use a milder base such as cesium carbonate (Cs₂CO₃). 2. Avoid excessively high temperatures. Consider using a lower boiling point solvent like dioxane in combination with a more reactive aryl halide (e.g., methyl 4-bromobenzoate). 3. Ensure anhydrous reaction conditions. |
| Reaction Stalls/Incomplete Conversion | 1. Insufficient Base: The base may not be strong enough or used in insufficient quantity to deprotonate the phenol. 2. Catalyst Poisoning: Impurities in the starting materials or solvent can poison the copper catalyst. 3. Poor Solubility: The reactants may not be fully dissolved in the solvent at the reaction temperature. | 1. Increase the amount of potassium carbonate to 2.5-3.0 equivalents. Alternatively, use a stronger base like cesium carbonate. 2. Purify all reagents and solvents before use. 3. Increase the volume of DMF or consider using a co-solvent like toluene to improve solubility. |
| Difficult Purification | 1. Co-elution of Product and Starting Material: The polarity of the product and unreacted 3-hydroxypyridine might be similar. 2. Presence of Copper Salts in the Crude Product: Residual copper can complicate purification. | 1. Adjust the polarity of the eluent system for column chromatography. A shallow gradient can improve separation. 2. Before workup, filter the reaction mixture through a pad of celite to remove insoluble copper salts. An aqueous ammonia wash during workup can also help remove copper. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst in this reaction?
A1: The copper(I) iodide acts as a catalyst to facilitate the coupling between the deprotonated 3-hydroxypyridine (a nucleophile) and the methyl 4-fluorobenzoate (an electrophile). It is believed to form an organocopper intermediate which then undergoes reductive elimination to form the desired diaryl ether bond.
Q2: Can I use a different aryl halide instead of methyl 4-fluorobenzoate?
A2: Yes, other aryl halides such as methyl 4-chlorobenzoate, methyl 4-bromobenzoate, or methyl 4-iodobenzoate can be used. The reactivity generally increases in the order F < Cl < Br < I. If using a more reactive halide like the bromo or iodo derivative, the reaction temperature and time may be reduced.
Q3: Is an inert atmosphere necessary for this reaction?
A3: Yes, an inert atmosphere (nitrogen or argon) is highly recommended. This prevents the oxidation of the copper(I) catalyst to the less active copper(II) state and minimizes potential side reactions.
Q4: What are the key parameters to optimize for improving the yield?
A4: The key parameters to optimize are:
-
Catalyst: Ensure the use of an active copper(I) source.
-
Base: The choice and amount of base are crucial for efficient deprotonation of 3-hydroxypyridine.
-
Solvent: The solvent must be anhydrous and capable of solubilizing the reactants at the reaction temperature.
-
Temperature: The reaction requires elevated temperatures to proceed at a reasonable rate.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, other methods like the Buchwald-Hartwig amination using a palladium catalyst and a suitable ligand could be employed. Another possibility is a nucleophilic aromatic substitution (SNA) reaction, especially if the benzene ring is activated with other electron-withdrawing groups. However, the Ullmann condensation is a common and often effective method for this type of diaryl ether synthesis.
Visualizations
common problems in the synthesis of diaryl ethers
Welcome to the technical support center for diaryl ether synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of diaryl ethers, with a focus on the Ullmann condensation and Buchwald-Hartwig C-O coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Yield or No Reaction
Q1: My Ullmann condensation reaction is giving a very low yield or not working at all. What are the common causes and how can I troubleshoot it?
A1: Low yields in Ullmann condensations are a frequent issue. Here's a systematic approach to troubleshooting:
-
Inadequate Catalyst Activity: The copper catalyst is crucial. Ensure you are using an active form of copper. Traditionally, "activated" copper powder was used. For modern catalytic systems, ensure the copper salt (e.g., CuI, Cu2O) is of high purity.[1] Catalyst deactivation can occur through sintering or poisoning.[2][3]
-
Base Selection and Strength: The choice of base is critical. Stronger bases can sometimes be detrimental. A screening of bases is often necessary. The base not only deprotonates the phenol but also influences the catalyst's activity. Water can inactivate the base, so using anhydrous conditions and reagents is important.[4]
-
Ligand Effects: In modern Ullmann reactions, ligands are used to stabilize the copper catalyst and facilitate the reaction under milder conditions. The absence of a suitable ligand or the use of an inappropriate one can lead to low yields. N,N-dimethylglycine and various diamines are commonly used.[4]
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures (150-200 °C).[5] If you are using a ligand-free system, ensure the temperature is high enough. With modern ligand-based systems, lower temperatures (80-120 °C) are often sufficient.[4][6]
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used.[6] The choice of solvent can significantly impact the reaction rate and yield.
Q2: I'm struggling with a low yield in my Buchwald-Hartwig diaryl ether synthesis. What should I check?
A2: The Buchwald-Hartwig C-O coupling is a powerful method, but several factors can lead to low yields:
-
Catalyst and Ligand Selection: This is the most critical aspect. The choice of palladium precatalyst and phosphine ligand is highly dependent on the substrates. Bulky, electron-rich phosphine ligands are generally preferred.[7][8] It's often necessary to screen a few different ligands to find the optimal one for your specific substrate pair.[9]
-
Base Incompatibility: The base plays a crucial role in the catalytic cycle. Common bases include NaOt-Bu, K3PO4, and Cs2CO3. The strength and nature of the base can significantly affect the outcome. Some substrates may be sensitive to strong bases, leading to decomposition.[10]
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.
-
Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides and iodides and may require more specialized and bulky phosphine ligands to achieve good yields.[11] Sterically hindered substrates can also be challenging.
Side Reactions and Impurities
Q3: I'm observing significant side products in my Ullmann reaction. What are they and how can I minimize them?
A3: Common side reactions in Ullmann condensations include:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often promoted by moisture or protic impurities. Ensuring anhydrous conditions can help minimize this.
-
Homocoupling of the Phenol: The phenol can undergo oxidative coupling to form a symmetrical biaryl ether. This is more likely to occur if the aryl halide is unreactive.
-
Protodethallation: In cases where thallium derivatives are used, protodethallation can occur, leading to the formation of an arene from the arylthallium species.[12]
To minimize these, optimize the reaction conditions, including the choice of catalyst, ligand, base, and solvent, and ensure all reagents and solvents are pure and dry.
Q4: My Buchwald-Hartwig reaction is messy, with several byproducts. What are the likely culprits?
A4: Side reactions in Buchwald-Hartwig C-O coupling can include:
-
Hydrodehalogenation: Similar to the Ullmann reaction, reduction of the aryl halide can occur.[13] This can be influenced by the choice of ligand and base.
-
Ether Cleavage: Under harsh conditions or with certain substrates, the newly formed diaryl ether bond can be cleaved.
-
Homocoupling of the Aryl Halide: The aryl halide can couple with itself to form a biaryl compound.
-
Beta-Hydride Elimination: If the aryl group has a beta-hydrogen, elimination can occur, leading to an alkene and a hydrodehalogenated arene.[13]
Careful selection of the ligand and base, along with optimizing the reaction temperature and time, can help to suppress these side reactions.
Catalyst and Reagent Issues
Q5: How can I tell if my copper catalyst in the Ullmann reaction has been deactivated?
A5: Catalyst deactivation in Ullmann reactions can be due to:
-
Sintering: At high temperatures, copper particles can agglomerate, reducing the active surface area.[2][3]
-
Poisoning: Impurities in the starting materials or solvent can bind to the copper surface and inhibit its catalytic activity.
-
Oxidation: The active Cu(I) species can be oxidized to inactive Cu(II).
If you suspect catalyst deactivation, you may need to use fresh, high-purity copper salts or activated copper powder for each reaction.
Q6: My palladium catalyst in the Buchwald-Hartwig reaction seems to be inactive. What could be the problem?
A6: Palladium catalyst deactivation in Buchwald-Hartwig reactions can be caused by:
-
Oxygen: The active Pd(0) catalyst is readily oxidized by air. Rigorous exclusion of oxygen is essential.
-
Ligand Degradation: Some phosphine ligands can be sensitive to air or moisture, especially at elevated temperatures.
-
Inhibitory Effects: The formation of certain salts, like sodium iodide, during the reaction can sometimes inhibit the catalyst.[14]
Data and Protocols
Data Tables
Table 1: Effect of Base on Ullmann Diaryl Ether Synthesis Yield
| Entry | Aryl Halide | Phenol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | 4-Methoxyphenol | Cs2CO3 | Toluene | 110 | No Conversion | [4] |
| 2 | 4-Bromoanisole | 4-Methoxyphenol | K3PO4 | Acetonitrile | 80 | 12.5 | [4] |
| 3 | 4-Iodotoluene | Phenol | K2CO3 | Toluene | 120 | 67-98 | [6] |
| 4 | Iodobenzene | Phenol | Et3N | DMF | - | High | [15] |
| 5 | Aryl Halides | Phenols | KOH | DMSO | - | 18-98 | [6] |
| 6 | Aryl Halides | Phenols | Cs2CO3 | NMP | - | High | [16] |
Table 2: Ligand Effects on Buchwald-Hartwig Diaryl Ether Synthesis
| Entry | Aryl Halide | Phenol | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Aryl Bromides/Chlorides | Phenols | Bulky Aryldialkylphosphines | NaH or K3PO4 | Toluene | 100 | High | [7] |
| 2 | Aryl Halides | Phenols | XPhos | - | - | - | Successful | [9] |
| 3 | Aryl Halides | Phenols | Bidentate Ligands (e.g., BINAP, DPPF) | - | - | - | Successful | [9] |
Experimental Protocols
Protocol 1: General Procedure for Ullmann Diaryl Ether Synthesis
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), phenol (1.2 equiv), copper(I) salt (e.g., CuI, 10 mol%), ligand (e.g., N,N-dimethylglycine, 20 mol%), and base (e.g., K3PO4, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., acetonitrile or toluene) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Diaryl Ether Synthesis
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%), phosphine ligand (4 mol%), and base (e.g., NaOt-Bu, 1.5 equiv) to a dry reaction vial.
-
Reagent Addition: Add the aryl halide (1.0 equiv) and phenol (1.2 equiv) to the vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Sealing and Heating: Seal the vial and remove it from the glovebox. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Visual Guides
Troubleshooting Workflow for Low Yield in Diaryl Ether Synthesis
References
- 1. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 2. A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. jk-sci.com [jk-sci.com]
- 12. scielo.org.mx [scielo.org.mx]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. jsynthchem.com [jsynthchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 4-(pyridin-3-yloxy)benzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 4-(pyridin-3-yloxy)benzoate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound, a diaryl ether, are the Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction. The Ullmann reaction is a classical method that uses a copper catalyst, often under harsh reaction conditions. The Buchwald-Hartwig reaction is a more modern approach that utilizes a palladium catalyst and generally proceeds under milder conditions with a broader substrate scope.
Q2: My Ullmann condensation reaction is giving a low yield. What are the common causes?
A2: Low yields in Ullmann condensations for diaryl ether synthesis can stem from several factors:
-
Insufficiently activated aryl halide: Aryl halides with electron-withdrawing groups are more reactive.
-
High reaction temperatures: While often necessary, excessively high temperatures can lead to decomposition of starting materials or products.[1]
-
Poor choice of solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically required.[1]
-
Catalyst deactivation: The copper catalyst can be poisoned by impurities or coordinating functional groups on the substrates.
-
Inappropriate base: A strong base is usually required to deprotonate the phenol.
Q3: What are the advantages of the Buchwald-Hartwig reaction over the Ullmann condensation for this synthesis?
A3: The Buchwald-Hartwig reaction often offers several advantages over the traditional Ullmann condensation, including:
-
Milder reaction conditions: These reactions can often be run at lower temperatures (e.g., 80-110 °C) compared to the high temperatures (often >200 °C) required for uncatalyzed Ullmann reactions.[1]
-
Higher yields and cleaner reactions: The use of specific palladium catalysts and ligands can lead to higher yields and fewer side products.
-
Broader substrate scope: The Buchwald-Hartwig reaction is often more tolerant of various functional groups on the starting materials.
-
Catalytic amounts of metal: While the Ullmann reaction can sometimes require stoichiometric amounts of copper, the Buchwald-Hartwig reaction uses catalytic amounts of palladium.[1]
Q4: I am observing the formation of a debrominated arene as a major side product in my cross-coupling reaction. How can I minimize this?
A4: The formation of a debrominated arene is a common side reaction. To minimize this, you can try the following:
-
Use a less reactive base: Strong bases can sometimes promote hydrodehalogenation.
-
Optimize the reaction temperature: Lowering the temperature may reduce the rate of the side reaction.
-
Choose a different ligand: The choice of ligand can significantly influence the selectivity of the reaction. For instance, in some cases, specific ligands can suppress the formation of undesired side products.
-
Ensure an inert atmosphere: Traces of oxygen or water can sometimes contribute to side reactions.
Troubleshooting Guides
Low Yield in Ullmann Condensation
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use freshly prepared or activated copper powder. Consider using a soluble copper(I) salt like CuI. |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for product formation and decomposition. Consider switching to a higher-boiling solvent. | |
| Inappropriate base | Switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. | |
| Poor solvent choice | Use a high-boiling polar aprotic solvent like DMF, NMP, or nitrobenzene.[1] | |
| Significant starting material remaining | Insufficient reaction time | Extend the reaction time and monitor the progress by TLC or GC/LC-MS. |
| Catalyst poisoning | Purify starting materials to remove potential inhibitors. Consider using a ligand like 1,10-phenanthroline to stabilize the copper catalyst. | |
| Product decomposition | Excessively high temperature | Reduce the reaction temperature. Consider using microwave irradiation to achieve localized heating for a shorter duration. |
Low Yield in Buchwald-Hartwig Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use a pre-catalyst or ensure the active Pd(0) species is being generated in situ. |
| Inappropriate ligand | Screen different phosphine ligands. Sterically hindered biarylphosphine ligands like t-BuXPhos are often effective for C-O coupling.[2] | |
| Weak base | Use a strong, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or NaOtBu. | |
| Significant starting material remaining | Insufficient reaction temperature | Gradually increase the reaction temperature. |
| Catalyst deactivation | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). | |
| Formation of side products (e.g., hydrodehalogenation) | Reaction conditions too harsh | Lower the reaction temperature and/or use a milder base. |
Experimental Protocols
Protocol 1: Ullmann Condensation for this compound
This protocol is a general guideline and may require optimization.
Reagents:
-
3-Hydroxypyridine
-
Methyl 4-bromobenzoate
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Potassium phosphate (K₃PO₄) (base)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
To an oven-dried reaction vessel, add 3-hydroxypyridine (1.0 eq), methyl 4-bromobenzoate (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Cross-Coupling for this compound
This protocol is a general guideline and may require optimization.
Reagents:
-
3-Hydroxypyridine
-
Methyl 4-bromobenzoate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst precursor)
-
t-BuXPhos (ligand)
-
Potassium phosphate (K₃PO₄) (base)
-
Toluene (solvent)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq) and t-BuXPhos (0.04 eq) to an oven-dried reaction vessel.
-
Add K₃PO₄ (2.0 eq), 3-hydroxypyridine (1.2 eq), and methyl 4-bromobenzoate (1.0 eq).
-
Add anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Comparison of Reaction Conditions and Yields
| Parameter | Ullmann Condensation | Buchwald-Hartwig Reaction |
| Catalyst | Copper(I) salt (e.g., CuI) | Palladium(0) complex (e.g., Pd₂(dba)₃) |
| Ligand | N-donor ligands (e.g., 1,10-phenanthroline) or amino acids | Bulky electron-rich phosphines (e.g., t-BuXPhos) |
| Base | Strong inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., K₃PO₄, NaOtBu) |
| Solvent | High-boiling polar aprotic (e.g., DMF, NMP) | Aprotic solvents (e.g., toluene, dioxane) |
| Temperature | 120-220 °C | 80-120 °C |
| Typical Yields | Moderate to good (can be highly variable) | Good to excellent |
Visualizations
Caption: Comparative reaction mechanisms of Ullmann and Buchwald-Hartwig synthesis.
Caption: A workflow for troubleshooting low-yield reactions.
Caption: General experimental workflow for synthesis.
References
Technical Support Center: Methyl 4-(pyridin-3-yloxy)benzoate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of Methyl 4-(pyridin-3-yloxy)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can originate from unreacted starting materials, side products, and reagents used in the synthesis. Based on a typical Williamson ether synthesis route, potential impurities include:
-
Starting Materials: 3-Hydroxypyridine and Methyl 4-hydroxybenzoate.
-
Side Products: Products of N-alkylation of the pyridine ring, and byproducts from competing reactions.
-
Reagents: Phase transfer catalysts or excess base that may carry through the workup.
Q2: What is the recommended first-pass purification strategy for crude this compound?
A2: A common and effective initial purification strategy is recrystallization. The choice of solvent is critical and should be determined through small-scale solubility tests. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or heptane) often yields good results.
Q3: When should I consider using column chromatography for purification?
A3: Column chromatography is recommended when recrystallization fails to remove closely related impurities or when a very high purity (>99.5%) is required. It is particularly useful for separating the desired product from isomers or byproducts with similar solubility profiles.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Oily Product After Recrystallization
Symptoms: The product does not crystallize and instead separates as an oil upon cooling the recrystallization solvent.
Possible Causes:
-
The presence of impurities is depressing the melting point.
-
The chosen solvent is too good a solvent for the compound.
-
The cooling process is too rapid.
Solutions:
-
Solvent System Adjustment: Try a different solvent or a solvent mixture. If using a single solvent, add a non-polar "anti-solvent" dropwise to the warm solution until turbidity persists.
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator.
-
Seed Crystals: If a small amount of pure solid is available, add a seed crystal to the cooled solution to induce crystallization.
-
Pre-purification: Consider a preliminary purification step, such as an aqueous wash to remove water-soluble impurities, before recrystallization.
Problem 2: Low Recovery from Column Chromatography
Symptoms: The amount of purified product recovered after column chromatography is significantly lower than expected.
Possible Causes:
-
The compound is strongly adsorbed onto the silica gel.
-
The chosen eluent system is not polar enough to elute the compound.
-
The compound is unstable on silica gel.
Solutions:
-
Eluent Polarity: Gradually increase the polarity of the eluent. A common gradient for this type of compound is from pure hexane to a mixture of hexane and ethyl acetate.
-
Deactivate Silica: If the compound is suspected to be sensitive to the acidic nature of silica gel, use deactivated silica gel (pre-treated with a base like triethylamine) or an alternative stationary phase like alumina.
-
Tailing Reduction: Add a small percentage of a polar solvent like methanol or a basic modifier like triethylamine to the eluent to reduce tailing and improve elution.
Problem 3: Co-elution of Impurities in Column Chromatography
Symptoms: Impurities are present in the fractions containing the desired product, as confirmed by analytical techniques like TLC or HPLC.
Possible Causes:
-
The polarity of the impurity is very close to that of the product.
-
The column is overloaded.
-
The column was not packed properly.
Solutions:
-
Optimize Eluent System: Perform a thorough TLC analysis with various solvent systems to find an eluent that provides better separation between the product and the impurity.
-
Reduce Load: Decrease the amount of crude material loaded onto the column.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling.
-
Alternative Chromatography: Consider using a different type of chromatography, such as reverse-phase chromatography, if the impurities are non-polar.
Quantitative Data Summary
The following tables provide example data for typical purification outcomes. Actual results may vary depending on the specific experimental conditions.
Table 1: Recrystallization Solvent Screening
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Purity (HPLC Area %) |
| Ethanol | High | Moderate | Needles | 98.5% |
| Isopropanol/Hexane (1:1) | Moderate | Low | Plates | 99.2% |
| Dichloromethane | High | High | Poor | - |
| Toluene | Moderate | Low | Prisms | 99.0% |
Table 2: Column Chromatography Eluent Optimization
| Eluent System (Hexane:Ethyl Acetate) | Product Rf | Impurity Rf | Separation (ΔRf) |
| 9:1 | 0.15 | 0.20 | 0.05 |
| 7:3 | 0.40 | 0.45 | 0.05 |
| 1:1 | 0.60 | 0.75 | 0.15 |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent or solvent mixture (e.g., isopropanol/hexane).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with the least polar solvent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting common purification challenges.
Caption: Troubleshooting workflow for purification.
Technical Support Center: Synthesis of Methyl 4-(pyridin-3-yloxy)benzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(pyridin-3-yloxy)benzoate.
Experimental Protocol: Ullmann Condensation
The synthesis of this compound is typically achieved via a copper-catalyzed Ullmann condensation reaction. The following protocol is based on established synthetic methods.
Reaction Scheme:
Materials:
-
3-Hydroxypyridine
-
Methyl 4-fluorobenzoate
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Toluene
Procedure:
-
To a dry reaction vessel, add 3-hydroxypyridine (1.0 eq), methyl 4-fluorobenzoate (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF or DMSO as the solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Ineffective base. 4. Low reaction temperature. | 1. Use fresh, high-purity CuI. Consider adding a ligand like 1,10-phenanthroline or N,N'-dimethyl-1,2-ethanediamine (DMEDA) to stabilize the catalyst. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N2 or Ar). Use anhydrous solvents. 3. Use a stronger base like cesium carbonate. Ensure the base is finely powdered to maximize surface area. 4. Increase the reaction temperature to 130-140 °C. |
| Presence of Unreacted Starting Materials | 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Stoichiometry imbalance. | 1. Extend the reaction time and continue monitoring by TLC or LC-MS. 2. Add a fresh portion of the copper catalyst. 3. Ensure an excess of the more volatile or less stable reactant is used if necessary. |
| Formation of a Brown or Black Tar-like Substance | 1. Overheating. 2. Presence of oxygen. 3. Side reactions involving the pyridine ring. | 1. Carefully control the reaction temperature. 2. Ensure the reaction is maintained under a strictly inert atmosphere. 3. Lower the reaction temperature and consider using a milder base. |
| Difficulty in Product Purification | 1. Co-elution of side products with the desired product. 2. Presence of residual copper salts. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Wash the crude product with an aqueous solution of ammonia or EDTA to remove copper salts before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this synthesis?
A1: The most common side reactions include the homocoupling of methyl 4-fluorobenzoate to form dimethyl 4,4'-biphenyldicarboxylate, and the hydrodehalogenation of methyl 4-fluorobenzoate to form methyl benzoate.
Q2: Can I use other methyl 4-halobenzoates?
A2: Yes, methyl 4-bromobenzoate or methyl 4-iodobenzoate can be used. The reactivity generally follows the order I > Br > F. However, fluoro-aromatics are often used due to their lower cost and different reactivity profile which can sometimes suppress certain side reactions.
Q3: Why is an inert atmosphere important?
A3: An inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) species and to minimize oxidative side reactions of the starting materials and products.
Q4: What is the role of the base in this reaction?
A4: The base is required to deprotonate the hydroxyl group of 3-hydroxypyridine, forming the corresponding pyridinolate salt, which is the active nucleophile in the reaction.
Q5: How can I improve the yield of the reaction?
A5: To improve the yield, ensure all reagents are pure and dry, maintain a strict inert atmosphere, use a suitable high-boiling point aprotic polar solvent, and optimize the reaction temperature and time. The choice and quality of the base are also critical.
Visualizing Reaction Pathways and Troubleshooting
Main Reaction and Potential Side Reactions
Technical Support Center: Methyl 4-(pyridin-3-yloxy)benzoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 4-(pyridin-3-yloxy)benzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Ullmann condensation reaction.
Q1: My reaction shows no or very low conversion of starting materials to the desired product. What are the potential causes and solutions?
A1: Low or no conversion is a common issue in Ullmann-type couplings. Here are several factors to investigate:
-
Catalyst Inactivity: The copper catalyst is crucial for the reaction. If it is old or has been improperly stored, it may be inactive.
-
Solution: Use freshly purchased, high-purity copper(I) iodide (CuI) or copper(I) oxide (Cu₂O). Ensure it is stored under an inert atmosphere and away from moisture.
-
-
Insufficient Temperature: Ullmann condensations often require high temperatures to proceed at a reasonable rate.[1]
-
Solution: Ensure your reaction is reaching the target temperature. Measure the internal temperature of the reaction mixture if possible. Consider increasing the temperature in increments of 10-20°C, but be mindful of potential side reactions.
-
-
Poor Solvent Quality: The presence of water or other protic impurities in the solvent can quench the reaction.
-
Solution: Use anhydrous, high-purity solvents. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common choices. Consider drying the solvent over molecular sieves prior to use.
-
-
Base Ineffectiveness: The base is required to deprotonate the 3-hydroxypyridine. If the base is weak or not sufficiently soluble, the reaction will be slow.
-
Solution: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more soluble and often more effective, though more expensive.[2] Ensure the base is finely powdered to maximize its surface area.
-
-
Ligand Issues (if used): If you are using a ligand to accelerate the reaction, it may be degrading or used in an incorrect ratio.
-
Solution: Verify the stability and purity of your ligand. Optimize the catalyst-to-ligand ratio; typically a 1:1 or 1:2 ratio is a good starting point.
-
Q2: My reaction is producing a significant amount of a side product, which I believe is a homocoupling product of my aryl halide. How can I minimize this?
A2: The formation of biaryl compounds through the homocoupling of the aryl halide is a known side reaction in Ullmann couplings.[3]
-
Lower Reaction Temperature: High temperatures can promote this side reaction.
-
Solution: Try running the reaction at the lower end of the effective temperature range. This may require a longer reaction time.
-
-
Use of a Ligand: Certain ligands can promote the desired cross-coupling over homocoupling.
-
Stoichiometry of Reactants: An excess of the aryl halide can sometimes favor homocoupling.
-
Solution: Use a 1:1 or a slight excess of the 3-hydroxypyridine relative to the methyl 4-halobenzoate.
-
Q3: I am having difficulty purifying my product. What are the common impurities and recommended purification methods?
A3: Purification can be challenging due to the presence of unreacted starting materials, copper salts, and side products.
-
Common Impurities:
-
Unreacted 3-hydroxypyridine and methyl 4-halobenzoate.
-
Copper salts.
-
Homocoupled biaryl product.
-
Phenol (from hydrolysis of the ester under basic conditions).
-
-
Purification Strategy:
-
Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is essential. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the bulk of the DMF or DMSO. A wash with aqueous ammonia can help to remove copper salts by forming a soluble copper-ammonia complex.[5] A final brine wash will help to remove residual water.
-
Column Chromatography: This is often the most effective method for separating the desired product from the remaining impurities.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC).
-
-
Q4: Can I use a different methyl 4-halobenzoate? Is there a preferred halogen?
A4: The reactivity of the aryl halide follows the general trend: I > Br > Cl > F.
-
Methyl 4-iodobenzoate: This will be the most reactive and will allow for milder reaction conditions (lower temperature, shorter reaction time). However, it is also the most expensive.
-
Methyl 4-bromobenzoate: This is a good compromise between reactivity and cost.
-
Methyl 4-chlorobenzoate: This is the least reactive and will likely require higher temperatures, longer reaction times, and potentially the use of a ligand to achieve a good yield.[6]
Experimental Protocols
Protocol 1: Ullmann Condensation for the Synthesis of this compound
This protocol is a general guideline. Optimization of reaction conditions may be necessary.
Materials:
-
3-Hydroxypyridine
-
Methyl 4-iodobenzoate (or Methyl 4-bromobenzoate)
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridine (1.0 eq), methyl 4-iodobenzoate (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe. The amount of solvent should be sufficient to create a stirrable slurry.
-
Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water (3 x), followed by a saturated aqueous solution of ammonium chloride (to remove copper salts), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Recommended Range/Value | Notes |
| Temperature | 120 - 160 °C | Higher temperatures may be needed for less reactive aryl halides (e.g., bromides). |
| Reaction Time | 12 - 48 hours | Monitor by TLC or LC-MS for completion. |
| Catalyst Loading (CuI) | 5 - 20 mol% | Higher loading may be necessary for challenging substrates. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq) | Cs₂CO₃ is often more effective but also more expensive. |
| Solvent | Anhydrous DMF, DMSO, or Dioxane | Ensure the solvent is dry. |
Visualizations
Caption: Proposed Ullmann condensation reaction pathway.
Caption: Troubleshooting workflow for failed reactions.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: Ullmann Condensation of 3-Hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalyst selection and optimization of the Ullmann condensation of 3-hydroxypyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Ullmann condensation of 3-hydroxypyridine, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. 2. Inappropriate Ligand: The chosen ligand may not be effective for the specific substrate combination. 3. Incorrect Base: The base may not be strong enough to deprotonate the 3-hydroxypyridine or may be sterically hindered. 4. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion. 5. Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or catalyst deactivation. | 1. Use freshly purchased, high-purity copper catalyst (e.g., CuI, Cu₂O). Consider using activated copper powder. 2. For O-arylation, 2,2,6,6-tetramethylheptane-3,5-dione is a proven effective ligand.[1] For N-arylation of related pyridinols, phenanthroline-based ligands have shown success. 3. Use a strong, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can also influence regioselectivity. 4. Gradually increase the reaction temperature in increments of 10-20 °C. Traditional Ullmann reactions often require high temperatures (>150 °C), though modern ligand systems can enable lower temperatures. 5. Use a high-boiling, polar aprotic solvent like DMF, DMSO, or NMP. Ensure the solvent is anhydrous. |
| Poor Regioselectivity (Mixture of N- and O-arylated products) | 1. Ambident Nucleophile: 3-Hydroxypyridine is an ambident nucleophile, and both the nitrogen and oxygen atoms can react. 2. Reaction Conditions: The choice of catalyst, ligand, base, and solvent can influence the site of arylation. | 1. This is an inherent challenge. The goal is to find conditions that strongly favor one isomer. 2. For O-arylation: Employ a copper catalyst with a β-diketone ligand like 2,2,6,6-tetramethylheptane-3,5-dione.[1] Weaker bases may favor O-arylation. For N-arylation: While less common for 3-hydroxypyridine itself, for other pyridinols, phenanthroline-based ligands with a strong base have been used. The choice of a stronger base can sometimes favor N-arylation. |
| Formation of Side Products | 1. Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct. 2. Dehalogenation: The aryl halide can be reduced, removing the halogen atom. 3. Decomposition: Starting materials or products may decompose at high temperatures. | 1. This is a common side reaction in Ullmann couplings. Using a slight excess of the 3-hydroxypyridine may help. Modern palladium-catalyzed systems can sometimes offer better selectivity against homocoupling. 2. Ensure an inert atmosphere (e.g., argon or nitrogen) to minimize side reactions. The presence of certain additives or impurities can sometimes promote dehalogenation. 3. Monitor the reaction by TLC or GC-MS to avoid prolonged heating after the reaction is complete. If possible, use a ligand system that allows for lower reaction temperatures. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or decompose over time. 2. Insufficient Reagents: One of the reactants may have been consumed. | 1. Use high-purity reagents and solvents. If the reaction is slow, adding a fresh portion of the catalyst may help. 2. Confirm the stoichiometry of your reactants. Consider adding a small additional amount of the limiting reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the O-arylation of 3-hydroxypyridine?
A1: A copper-based catalyst system is generally preferred for the Ullmann condensation of 3-hydroxypyridine. Specifically, the combination of a copper(I) source, such as copper(I) iodide (CuI), with the ligand 2,2,6,6-tetramethylheptane-3,5-dione has been shown to be effective for the selective O-arylation of 3-hydroxypyridine with aryl bromides and iodides.[1]
Q2: How can I favor N-arylation over O-arylation of 3-hydroxypyridine?
A2: Achieving selective N-arylation of 3-hydroxypyridine is challenging due to the tautomeric equilibrium favoring the pyridone form. However, for related hydroxypyridines, such as 2-hydroxypyridine and 4-hydroxypyridine, N-arylation is the major product.[1] For these substrates, copper catalysts with ligands like 4,7-dimethoxy-1,10-phenanthroline have been successfully employed.[1] The choice of a strong base is also crucial. For 3-hydroxypyridine specifically, extensive optimization of ligands and bases would be required to favor N-arylation, and alternative synthetic routes might be more efficient.
Q3: What is the role of the ligand in the Ullmann condensation of 3-hydroxypyridine?
A3: The ligand plays a critical role in modern Ullmann reactions. It stabilizes the copper catalyst, increases its solubility, and modulates its reactivity. This allows the reaction to proceed under milder conditions (lower temperatures) and with a wider range of substrates compared to traditional, ligand-free Ullmann reactions.[2] For 3-hydroxypyridine, the ligand is key to achieving high yields and selectivity.
Q4: What is the effect of substituents on the aryl halide?
A4: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[3] Electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups can slow it down.[3][4] This is because electron-withdrawing groups make the aryl halide more susceptible to oxidative addition to the copper catalyst.
Q5: Can I use palladium catalysts for the arylation of 3-hydroxypyridine?
A5: Yes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a powerful alternative to the Ullmann condensation for the formation of C-N and C-O bonds. These reactions often proceed under milder conditions and with a broader substrate scope. However, for the specific case of 3-hydroxypyridine, careful selection of the palladium precursor, ligand, and base is necessary to control regioselectivity.
Experimental Protocols
General Procedure for the Copper-Catalyzed O-Arylation of 3-Hydroxypyridine
This protocol is adapted from the work of Altman and Buchwald (2007) for the O-arylation of 3-hydroxypyridine.[1]
Materials:
-
3-Hydroxypyridine
-
Aryl halide (bromide or iodide)
-
Copper(I) iodide (CuI)
-
2,2,6,6-Tetramethylheptane-3,5-dione (ligand)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (base)
-
Anhydrous, high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add CuI (5-10 mol%), 2,2,6,6-tetramethylheptane-3,5-dione (10-20 mol%), and the base (2.0 equivalents).
-
Add 3-hydroxypyridine (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Add the anhydrous solvent (to a concentration of 0.1-0.5 M with respect to the aryl halide).
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 110-140 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: O-Arylation of 3-Hydroxypyridine with Various Aryl Halides[1]
| Aryl Halide | Product | Yield (%) |
| 4-Bromotoluene | 3-(p-Tolyloxy)pyridine | 85 |
| 4-Bromoanisole | 3-(4-Methoxyphenoxy)pyridine | 82 |
| 1-Bromo-4-(trifluoromethyl)benzene | 3-(4-(Trifluoromethyl)phenoxy)pyridine | 75 |
| 1-Iodo-3,5-dimethylbenzene | 3-(3,5-Dimethylphenoxy)pyridine | 90 |
| 2-Bromopyridine | 2-(Pyridin-3-yloxy)pyridine | 68 |
Reaction conditions: 3-hydroxypyridine (1.2 equiv), aryl halide (1.0 equiv), CuI (10 mol%), 2,2,6,6-tetramethylheptane-3,5-dione (20 mol%), K₃PO₄ (2.0 equiv), DMF, 110 °C.
Visualizations
Caption: General experimental workflow for the Ullmann condensation of 3-hydroxypyridine.
References
Navigating the Synthesis of Methyl 4-(pyridin-3-yloxy)benzoate: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of Methyl 4-(pyridin-3-yloxy)benzoate, a key building block in various pharmaceutical agents, can present unique challenges. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the complexities of its synthesis, with a focus on the critical role of solvent selection.
Experimental Protocol: Ullmann Condensation for this compound
The synthesis of this compound is commonly achieved via a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of an aryl halide, typically 3-bromopyridine or 3-iodopyridine, with methyl 4-hydroxybenzoate in the presence of a copper catalyst, a ligand, and a base. The choice of solvent is a critical parameter that can significantly influence the reaction's yield and efficiency.
A general experimental procedure is as follows:
-
To a reaction vessel, add methyl 4-hydroxybenzoate, 3-bromopyridine (or 3-iodopyridine), a copper(I) salt (e.g., CuI), a ligand (e.g., 1,10-phenanthroline or picolinic acid), and a base (e.g., K₂CO₃ or K₃PO₄).
-
Add the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the specified temperature and stir for the designated time.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain this compound.
Solvent Effects on Reaction Performance
The selection of a solvent is crucial and its impact is highly dependent on the specific combination of substrates, catalyst, and ligand. Both polar aprotic and non-polar solvents have been employed in Ullmann-type reactions, with varying degrees of success.
| Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Observed Yield | Notes |
| Dimethylformamide (DMF) | 100-150 | 12-24 | Moderate to Good | A common polar aprotic solvent for Ullmann reactions. Can facilitate the dissolution of reactants but may require higher temperatures. |
| Dimethyl sulfoxide (DMSO) | 100-130 | 12-24 | Good to Excellent | A highly polar aprotic solvent that can promote the reaction at lower temperatures. Often used with K₃PO₄ as the base.[1] |
| Toluene | 110-140 | 24-48 | Moderate | A non-polar solvent that has shown effectiveness in some Ullmann couplings, particularly with specific ligands.[2] |
| o-Xylene | 140-150 | 24-48 | Moderate to Good | A higher-boiling non-polar solvent that can lead to improved yields compared to toluene due to the higher reaction temperature.[2] |
| N-Methyl-2-pyrrolidone (NMP) | 120-160 | 12-24 | Variable | While a polar aprotic solvent, some studies have reported it to be ineffective for certain Ullmann O-arylation reactions.[2] |
| Dioxane | 100-110 | 24-48 | Moderate | A moderately polar ether solvent. |
Note: The yields are qualitative descriptions based on general findings for Ullmann ether syntheses and may vary significantly based on the specific reaction conditions and substrates used.
Troubleshooting Guide & FAQs
Here are some common issues encountered during the synthesis of this compound and their potential solutions:
Q1: The reaction is not proceeding to completion, or the yield is very low.
-
A1: Catalyst and Ligand Issues:
-
Catalyst Inactivation: Ensure your copper(I) source is fresh and has been stored under an inert atmosphere. The pyridine nitrogen in the substrate can coordinate to the copper catalyst, potentially inhibiting its activity. The use of a suitable ligand, such as 1,10-phenanthroline or picolinic acid, is often crucial to modulate the catalyst's reactivity and prevent deactivation.[1]
-
Ligand Choice: The choice of ligand is critical. For heteroaryl ether synthesis, ligands like picolinic acid have been shown to be effective.[1] Experiment with different ligands if the reaction is not optimal.
-
-
A2: Solvent and Temperature:
-
Solvent Polarity: The optimal solvent can be counterintuitive. While polar aprotic solvents like DMF and DMSO are common, some Ullmann couplings perform better in non-polar solvents like toluene or xylene.[2] This is because increasing solvent polarity can sometimes destabilize key intermediates in the catalytic cycle.[3] If a polar solvent is not working, a trial with a non-polar, high-boiling solvent might be beneficial.
-
Insufficient Temperature: Ullmann reactions often require high temperatures to proceed.[4] Ensure your reaction is heated to the appropriate temperature for the chosen solvent.
-
-
A3: Base and Reagent Quality:
-
Base Strength and Solubility: The choice of base is important. K₃PO₄ is often more effective than K₂CO₃ in polar aprotic solvents like DMSO.[1] The base's solubility in the reaction medium can also play a role.
-
Reagent Purity: Ensure that methyl 4-hydroxybenzoate and the 3-halopyridine are pure and dry. Water can negatively impact the reaction.
-
Q2: I am observing significant amounts of side products, such as the homocoupling of the aryl halide.
-
A1: Reaction Conditions:
-
Temperature Control: Excessively high temperatures can sometimes lead to side reactions. Try running the reaction at the lower end of the recommended temperature range for your solvent.
-
Reaction Time: Prolonged reaction times can also contribute to the formation of byproducts. Monitor the reaction and stop it once the starting material is consumed.
-
Q3: The work-up procedure is difficult, and I am losing a lot of product.
-
A1: Emulsion Formation: Reactions using DMF or DMSO can sometimes form stable emulsions during the aqueous work-up. Adding brine or filtering the mixture through celite can help to break the emulsion.
-
A2: Product Solubility: this compound has a pyridine moiety, which can be protonated in acidic conditions, increasing its aqueous solubility. Ensure the aqueous phase is neutral or slightly basic during extraction to minimize product loss.
Visualizing the Experimental Workflow and Troubleshooting Logic
To further aid in understanding the experimental process and troubleshooting, the following diagrams are provided.
References
Technical Support Center: Synthesis of Methyl 4-(pyridin-3-yloxy)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(pyridin-3-yloxy)benzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling.
Method 1: Ullmann Condensation
The Ullmann condensation is a classical method for forming diaryl ethers, typically involving a copper catalyst, a base, and high reaction temperatures.[1][2][3]
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently strong base or base degradation.[4][5] 3. Reaction temperature too low. 4. Poor quality of reagents or solvent. | 1. Use freshly sourced, high-purity copper catalyst (e.g., CuI, Cu2O).[3] 2. Use a strong, dry base like K3PO4 or Cs2CO3 and ensure anhydrous conditions.[4][5][6][7] 3. Increase the reaction temperature, typically in the range of 100-180 °C.[8] 4. Use anhydrous, high-purity solvents (e.g., DMF, DMSO, Dioxane) and high-purity starting materials. |
| Significant Byproduct Formation | 1. Reductive dehalogenation of 3-halopyridine: Presence of a hydrogen source. 2. Homocoupling of 3-halopyridine: High catalyst loading or high temperature. 3. Degradation of starting materials: Prolonged reaction at high temperatures. | 1. Ensure strictly anhydrous conditions and use an inert atmosphere (e.g., Argon or Nitrogen). 2. Optimize catalyst loading (typically 5-10 mol%) and reaction temperature. 3. Monitor the reaction progress by TLC or HPLC and stop the reaction upon completion. |
| Difficulty in Product Purification | 1. Presence of highly polar byproducts. 2. Residual copper catalyst in the product. | 1. Utilize column chromatography with a suitable solvent system (e.g., Hexane/Ethyl Acetate gradient). 2. After the reaction, quench with an aqueous solution of ammonia or EDTA to chelate and remove copper salts. |
Method 2: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig C-O coupling is a palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann condensation.[1][9][10]
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or ligand degradation. 2. Inappropriate choice of base.[11][12] 3. Oxygen contamination deactivating the Pd(0) catalyst. 4. Unsuitable solvent.[11] | 1. Use a pre-catalyst or ensure the in-situ formation of the active Pd(0) species. Use air-stable and bulky phosphine ligands.[9] 2. A strong, non-nucleophilic base is typically required (e.g., NaOt-Bu, K3PO4). The choice of base can be critical and may require screening.[11][13] 3. Thoroughly degas the reaction mixture and maintain an inert atmosphere. 4. Toluene, dioxane, and THF are commonly used solvents. Avoid chlorinated solvents.[11] |
| Significant Byproduct Formation | 1. Hydrodehalogenation of 3-halopyridine: Side reaction promoted by certain ligands or impurities. 2. Formation of biaryl from homocoupling. 3. Ligand arylation. | 1. Screen different phosphine ligands. Ensure high purity of starting materials. 2. Adjust catalyst and ligand ratios. 3. Use bulky, electron-rich ligands to favor reductive elimination of the desired product. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. | 1. Monitor the reaction by TLC/HPLC and adjust time and temperature accordingly. Reactions are typically run at 80-110 °C.[11] 2. Increase catalyst loading or use a more robust ligand. |
Frequently Asked Questions (FAQs)
Ullmann Condensation
-
Q1: What is the best copper source for the Ullmann synthesis of this compound?
-
Q2: Why is a ligand sometimes used in an Ullmann reaction?
-
A2: While classic Ullmann reactions are often ligand-free, the use of ligands such as 1,10-phenanthroline, picolinic acid, or N,N-dimethylglycine can significantly accelerate the reaction, allowing for lower reaction temperatures and improved yields, especially with less reactive aryl halides.[4][6][7]
-
-
Q3: My reaction is turning black and forming a lot of tar. What is happening?
-
A3: This often indicates decomposition of the starting materials or solvent at high temperatures. Consider lowering the reaction temperature and ensuring a strictly inert atmosphere. Monitoring the reaction to avoid unnecessarily long reaction times can also help.
-
Buchwald-Hartwig C-O Coupling
-
Q1: Which palladium precursor and ligand combination is best for this synthesis?
-
A1: A common combination is a Pd(II) precursor like Pd(OAc)2 or a pre-catalyst with a bulky, electron-rich phosphine ligand such as t-BuXPhos or Me4t-BuXPhos.[15] The optimal ligand often needs to be determined empirically.
-
-
Q2: Can I use an aryl chloride as the starting material instead of an aryl bromide or iodide?
-
A2: Yes, modern Buchwald-Hartwig protocols, particularly with highly active biarylphosphine ligands, can effectively couple aryl chlorides, although they are generally less reactive than the corresponding bromides and iodides and may require higher temperatures or catalyst loadings.[9]
-
-
Q3: What is the role of the base in the Buchwald-Hartwig reaction?
Experimental Protocols
Protocol 1: Ullmann Condensation for this compound
This protocol is a general guideline and may require optimization.
Materials:
| Reagent/Material | Molar Eq. | Example Amount |
| Methyl 4-hydroxybenzoate | 1.2 | 1.82 g |
| 3-Bromopyridine | 1.0 | 1.58 g |
| Copper(I) Iodide (CuI) | 0.1 | 190 mg |
| Potassium Phosphate (K3PO4) | 2.0 | 4.24 g |
| DMSO (anhydrous) | - | 20 mL |
Procedure:
-
To an oven-dried Schlenk tube, add Methyl 4-hydroxybenzoate, 3-bromopyridine (if solid), CuI, and K3PO4.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Wash the organic layer with aqueous ammonia solution to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-O Coupling for this compound
This protocol is a general guideline and may require optimization.
Materials:
| Reagent/Material | Molar Eq. | Example Amount |
| Methyl 4-hydroxybenzoate | 1.2 | 1.82 g |
| 3-Bromopyridine | 1.0 | 1.58 g |
| Pd(OAc)2 | 0.02 | 45 mg |
| t-BuXPhos | 0.04 | 170 mg |
| Sodium tert-butoxide (NaOt-Bu) | 1.5 | 1.44 g |
| Toluene (anhydrous) | - | 20 mL |
Procedure:
-
In a glovebox, add Pd(OAc)2, t-BuXPhos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add Methyl 4-hydroxybenzoate and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and 3-bromopyridine via syringe under an argon atmosphere.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction scheme for the Ullmann Condensation.
Caption: Reaction scheme for the Buchwald-Hartwig C-O Coupling.
Caption: General experimental workflow for synthesis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 4. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. jk-sci.com [jk-sci.com]
- 14. Copper promoted synthesis of diaryl ethers [tib.eu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
Comparative Guide for the Biological Validation of Methyl 4-(pyridin-3-yloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the biological validation of Methyl 4-(pyridin-3-yloxy)benzoate, a compound of interest with potential therapeutic applications. Due to the current absence of publicly available biological activity data for this specific molecule, this document outlines a comparative approach. We will benchmark this compound against established inhibitors of two key biological targets: Fatty Acid Amide Hydrolase (FAAH) and B-cell lymphoma 2 (Bcl-2). The structural similarity of this compound to known inhibitors of these targets suggests these as primary avenues for investigation.
Section 1: Comparative Analysis of FAAH Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1][2] Inhibition of FAAH has emerged as a promising strategy for the treatment of pain, anxiety, and inflammatory disorders.[3][4] Given that compounds with aromatic moieties linked to a benzoate structure have shown FAAH inhibitory activity, it is a primary target for this compound.
Table 1: Comparison of this compound with Known FAAH Inhibitors
| Compound | Structure | Target | IC50 (nM) | Assay Type | Reference |
| This compound | FAAH (Hypothesized) | Data Not Available | TBD | N/A | |
| URB597 | FAAH | 4.6 | in vitro (human) | [3] | |
| OL-135 | FAAH | 2.4 | in vitro (rat brain) | [3] | |
| PF-3845 | FAAH | 7.2 | in vitro (human) | [3] |
A fluorometric assay is a common method to determine the inhibitory potential of a compound against FAAH.[5]
Materials:
-
Human recombinant FAAH
-
FAAH substrate (e.g., N-(4-hydroxyphenyl)arachidonamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
Test compound (this compound) and known inhibitors
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in the assay buffer.
-
Add the enzyme to the wells of a microplate.
-
Add the test compound or inhibitor to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding the FAAH substrate.
-
Monitor the fluorescence generated by the hydrolysis of the substrate over time using a microplate reader (e.g., excitation at 320 nm and emission at 460 nm).
-
Calculate the rate of reaction and determine the IC50 value for the test compound by plotting the percent inhibition against the compound concentration.
Section 2: Comparative Analysis of Bcl-2 Inhibitors
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, and its overexpression is implicated in various cancers. The structural feature of a pyridinyloxy moiety linked to a benzoate in "Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate", an intermediate for a known Bcl-2 inhibitor, suggests that this compound could also interact with the Bcl-2 family of proteins.
Table 2: Comparison of this compound with Known Bcl-2 Inhibitors
| Compound | Structure | Target | Ki (nM) | Assay Type | Reference |
| This compound | Bcl-2 (Hypothesized) | Data Not Available | TBD | N/A | |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | <1 | TR-FRET | [6] | |
| Venetoclax (ABT-199) | Bcl-2 | <0.01 | TR-FRET | [4] | |
| Obatoclax (GX15-070) | Pan-Bcl-2 family | ~3000 | Fluorescence Polarization | [6] |
TR-FRET assays are widely used to study protein-protein interactions and their inhibition.[4][7]
Materials:
-
Recombinant human Bcl-2 protein (e.g., His-tagged)
-
Biotinylated peptide ligand (e.g., Biotin-Bad)
-
Terbium-conjugated anti-His antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., d2) (acceptor)
-
Assay buffer
-
Test compound (this compound) and known inhibitors
-
TR-FRET compatible microplate reader
Procedure:
-
Add the test compound or known inhibitors at various concentrations to the wells of a microplate.
-
Add the His-tagged Bcl-2 protein and the biotinylated peptide ligand to the wells.
-
Add the terbium-conjugated anti-His antibody and the streptavidin-conjugated fluorophore.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a microplate reader (excitation at ~340 nm, emission at both ~620 nm for the donor and ~665 nm for the acceptor).
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the Bcl-2/ligand interaction.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Conclusion
While direct biological activity data for this compound is not yet available, its structural characteristics warrant investigation into its potential as an inhibitor of FAAH and/or Bcl-2. The experimental protocols and comparative data provided in this guide offer a robust starting point for researchers to validate these hypotheses. Successful validation could position this compound as a novel lead compound for the development of new therapeutics in oncology, pain management, or inflammatory diseases.
References
- 1. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Selective Bcl-2 Inhibitor Probes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Comparative Efficacy of Pyridine-Based Kinase Inhibitors: A Review of Isothiazolo[4,3-b]pyridine Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of a series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, compounds structurally related to Methyl 4-(pyridin-3-yloxy)benzoate, as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C. This analysis is supported by experimental data from a comprehensive structure-activity relationship (SAR) study.
Efficacy Comparison of Isothiazolo[4,3-b]pyridine Analogs
The inhibitory potency of the synthesized isothiazolo[4,3-b]pyridine derivatives was assessed through biochemical assays against PIKfyve kinase. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their efficacy.
Structure-Activity Relationship (SAR) at Position 6
A variety of substituents were introduced at the 6-position of the isothiazolo[4,3-b]pyridine scaffold to investigate their impact on PIKfyve inhibition. The results, summarized in the table below, indicate that this position is highly tolerant of diverse chemical modifications.
| Compound ID | R Group at Position 6 | PIKfyve IC50 (µM) |
| 7a | 4-carboxamide | 0.001 |
| 7b | 4-methyl | 0.033 |
| 7c | 4-methoxy | 0.042 |
| 7d | 3-pyridinyl | 0.002 |
| 7e | 4-pyridinyl | 0.36 |
| 7f | 5-methyl-3-pyridinyl | 0.002 |
| 7g | 4-methyl-3-pyridinyl | 0.36 |
| 7p | 6-methyl-3-pyridinyl | 0.033 |
Notably, the 4-carboxamide analog 7a emerged as the most potent inhibitor with an IC50 value of 1 nM.[1] The data also reveals interesting trends within pyridinyl substitutions, where the 5-methyl-3-pyridinyl analogue 7f displayed significantly higher potency compared to its 4-methyl and 6-methyl counterparts (7g and 7p ).[1]
Structure-Activity Relationship (SAR) at Position 3
Modifications at the 3-position, specifically targeting the alkynyl linker and the pyridinyl ring, revealed a more restricted SAR compared to the 6-position.
| Compound ID | Modification at Position 3 | PIKfyve IC50 (µM) |
| RMC-113 | 3-(pyridin-3-ylethynyl) | Potent (exact value not specified) |
| 17 | 3-(pyridin-3-yl) | 0.602 |
| 7i | 3-((5-methylpyridin-3-yl)ethynyl) | 0.002 |
| 7s-u | Substituents at position 2 of the 3-pyridinyl ring | > 0.100 |
| 7v | 2-fluoro-5-methyl-3-pyridinyl | 0.042 |
The deletion of the triple bond in the alkynyl linker, as seen in compound 17 , resulted in a significant decrease in potency, highlighting the importance of the acetylene moiety for PIKfyve inhibition.[1] Electron-donating groups on the pyridinyl ring, such as a methyl group at the 5-position (7i ), yielded highly potent inhibitors.[1] Conversely, substitutions at the 2-position of the pyridinyl ring were generally detrimental to activity.[1]
Experimental Protocols
Biochemical PIKfyve Kinase Assay
The in vitro inhibitory activity of the compounds against PIKfyve was determined using a biochemical assay. The following provides a detailed methodology:
Materials:
-
Recombinant human PIKfyve enzyme
-
Substrate (e.g., phosphatidylinositol)
-
ATP (Adenosine triphosphate)
-
Test compounds (isothiazolo[4,3-b]pyridine analogs)
-
Assay buffer (specific composition depends on the commercial kit or in-house protocol)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well plates)
-
Plate reader for luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of each test compound is prepared in DMSO and then further diluted in the assay buffer to achieve the final desired concentrations.
-
Enzyme and Substrate Preparation: The PIKfyve enzyme and its substrate are diluted to their optimal concentrations in the assay buffer.
-
Reaction Initiation: The enzyme, substrate, and test compound are mixed in the wells of the microplate. The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Detection: The kinase reaction is stopped, and the amount of ADP (adenosine diphosphate) produced, which is proportional to the enzyme activity, is measured. This is typically done by adding a detection reagent that converts ADP to a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of PIKfyve and PIP4K2C
Caption: PIKfyve and PIP4K2C signaling pathway in cellular processes.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for determining in vitro kinase inhibition.
References
Spectroscopic Analysis and Confirmation of Methyl 4-(pyridin-3-yloxy)benzoate Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the spectroscopic data for Methyl 4-(pyridin-3-yloxy)benzoate and its structural analogues. Due to the limited availability of direct experimental spectra for this compound, this document presents predicted spectroscopic data alongside experimentally obtained data for similar compounds. This approach serves as a robust framework for the structural confirmation of the target molecule.
Spectroscopic Data Comparison
The structural confirmation of this compound relies on a detailed analysis of its spectroscopic signatures from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Below is a comparative summary of the expected data for our target compound against experimentally verified data for structurally related molecules.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-H (benzoate) | Ar-H (pyridyl/other) | -OCH₃ | Other |
| This compound (Predicted) | ~8.1 (d, 2H), ~7.1 (d, 2H) | ~8.5 (d), ~8.4 (dd), ~7.4 (m), ~7.3 (m) | ~3.9 (s, 3H) | |
| Methyl 4-methylbenzoate | 7.94 (d, 2H), 7.24 (d, 2H) | 3.88 (s, 3H) | 2.39 (s, 3H, -CH₃) | |
| Methyl 4-chlorobenzoate[1] | 7.94 (d, 2H), 7.37 (d, 2H) | 3.87 (s, 3H) | ||
| Methyl 4-bromobenzoate[1] | 7.87 (d, 2H), 7.55 (d, 2H) | 3.87 (s, 3H) | ||
| Methyl 4-nitrobenzoate[1] | 8.20 (d, 2H), 8.13 (d, 2H) | 3.94 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | Ar-C (benzoate) | Ar-C (pyridyl/other) | -OCH₃ | Other |
| This compound (Predicted) | ~166 | ~160, ~132 (2C), ~124, ~117 (2C) | ~154, ~145, ~142, ~125, ~121 | ~52 | |
| Methyl 4-methylbenzoate[2] | 167.1 | 143.4, 129.5 (2C), 129.0 (2C), 127.3 | 51.8 | 21.5 (-CH₃) | |
| Methyl 4-chlorobenzoate[1] | 166.1 | 139.3, 130.9 (2C), 128.6 (2C), 128.9 | 52.1 | ||
| Methyl 4-bromobenzoate[1] | 165.7 | 131.9, 131.1 (2C), 130.6, 128.5 (2C) | 51.2 | ||
| Methyl 4-nitrobenzoate[1] | 165.1 | 150.5, 135.4, 130.6 (2C), 123.5 (2C) | 52.8 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (Predicted/Observed) |
| This compound [3] | C₁₃H₁₁NO₃ | 229.23 | 230.08 |
| Methyl 4-methylbenzoate | C₉H₁₀O₂ | 150.17 | 151.07 |
| Methyl 4-chlorobenzoate | C₈H₇ClO₂ | 170.59 | 171.02 |
| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.04 | 214.97 |
| Methyl 4-nitrobenzoate | C₈H₇NO₄ | 181.15 | 182.04 |
Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch (ester) | C-O-C Stretch (ether) | Aromatic C-H Stretch | NO₂ Stretch |
| This compound (Predicted) | ~1720 | ~1280 | ~1230 | ~3100-3000 | |
| Methyl 4-methylbenzoate | ~1720 | ~1275 | ~3100-3000 | ||
| Methyl 4-chlorobenzoate | ~1725 | ~1280 | ~3100-3000 | ||
| Methyl 4-bromobenzoate | ~1720 | ~1270 | ~3100-3000 | ||
| Methyl 4-nitrobenzoate[4] | ~1730 | ~1290 | ~3100-3000 | ~1525, ~1350 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse width.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Analysis:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the structure of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
References
comparative study of different synthetic routes to Methyl 4-(pyridin-3-yloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of Methyl 4-(pyridin-3-yloxy)benzoate, a key intermediate in pharmaceutical research. The comparison focuses on the Ullmann Condensation and the Buchwald-Hartwig O-arylation, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid in methodological selection.
Introduction
This compound is a diaryl ether derivative with significant potential as a building block in the synthesis of biologically active molecules. The formation of the ether linkage between the pyridine and benzene rings is the crucial step in its synthesis. This guide evaluates two powerful transition-metal-catalyzed cross-coupling reactions for achieving this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig O-arylation.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route A: Ullmann Condensation | Route B: Buchwald-Hartwig O-arylation |
| Reaction | Copper-catalyzed C-O cross-coupling | Palladium-catalyzed C-O cross-coupling |
| Starting Materials | 3-Hydroxypyridine, Methyl 4-bromobenzoate | 3-Hydroxypyridine, Methyl 4-bromobenzoate |
| Catalyst | Copper(I) iodide (CuI) | Palladium(II) acetate (Pd(OAc)₂), Xantphos |
| Base | Potassium carbonate (K₂CO₃) | Cesium carbonate (Cs₂CO₃) |
| Solvent | Dimethylformamide (DMF) | Toluene |
| Temperature | 120-140 °C | 100-110 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Reported Yield | 60-80% | 75-90% |
| Key Advantages | Lower cost of catalyst (copper vs. palladium) | Milder reaction conditions, higher yields, broader substrate scope |
| Key Disadvantages | Harsher reaction conditions, longer reaction times | Higher cost of catalyst and ligand, sensitivity to air and moisture |
Experimental Protocols
Route A: Ullmann Condensation
This route utilizes a copper-catalyzed nucleophilic aromatic substitution to form the diaryl ether linkage.
Materials:
-
3-Hydroxypyridine
-
Methyl 4-bromobenzoate
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypyridine (1.0 eq), methyl 4-bromobenzoate (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 130 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Route B: Buchwald-Hartwig O-arylation
This method employs a palladium-catalyzed cross-coupling reaction, which often allows for milder conditions and higher yields.
Materials:
-
3-Hydroxypyridine
-
Methyl 4-bromobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk flask.
-
Add anhydrous toluene to the flask and stir for 10 minutes to form the catalyst complex.
-
To the flask, add 3-hydroxypyridine (1.2 eq), methyl 4-bromobenzoate (1.0 eq), and cesium carbonate (1.5 eq).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound via Ullmann Condensation.
Caption: Synthetic pathway for this compound via Buchwald-Hartwig O-arylation.
Conclusion
Both the Ullmann Condensation and the Buchwald-Hartwig O-arylation represent viable methods for the synthesis of this compound. The choice between these two routes will likely depend on the specific needs and resources of the research or development team.
-
The Ullmann Condensation offers a more cost-effective approach due to the lower price of the copper catalyst. However, it requires more forcing reaction conditions, which may not be suitable for substrates with sensitive functional groups.
-
The Buchwald-Hartwig O-arylation provides a more modern and often more efficient alternative, with higher yields and milder conditions. This makes it particularly attractive for complex molecule synthesis where preserving functional group integrity is paramount. The primary drawback is the higher cost associated with the palladium catalyst and the specialized phosphine ligand.
For large-scale production where cost is a major driver, further optimization of the Ullmann conditions could be beneficial. For medicinal chemistry applications and the synthesis of diverse analogue libraries, the reliability and broader applicability of the Buchwald-Hartwig reaction may be the preferred choice.
Comparative Guide to Biological Target Identification for Compounds Derived from Methyl 4-(pyridin-3-yloxy)benzoate
Introduction
Methyl 4-(pyridin-3-yloxy)benzoate is a chemical intermediate utilized in the synthesis of various bioactive compounds. While the compound itself is not extensively characterized as a potent binder to specific biological targets, it serves as a crucial building block for molecules with significant therapeutic potential. Notably, it is a key precursor in the development of antagonists for the Prostaglandin E2 receptor 4 (EP4). This guide provides a comparative analysis of biological targets for compounds derived from this compound, with a focus on the EP4 receptor, and compares the performance of resulting antagonists with other established alternatives. This document is intended for researchers, scientists, and drug development professionals.
Primary Biological Target: Prostaglandin E2 Receptor 4 (EP4)
The EP4 receptor is a G-protein coupled receptor (GPCR) that is activated by prostaglandin E2 (PGE2). This activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The EP4 receptor is implicated in a variety of physiological and pathological processes, including inflammation, pain, cancer, and autoimmune diseases. Consequently, the development of EP4 receptor antagonists is a significant area of interest in drug discovery.
Signaling Pathway
The binding of PGE2 to the EP4 receptor triggers a conformational change, leading to the activation of the associated Gs alpha subunit of the G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
Caption: EP4 Receptor Signaling Pathway
Comparative Analysis of EP4 Receptor Antagonists
Several potent and selective EP4 receptor antagonists have been developed. Below is a comparison of key performance metrics for selected compounds.
| Compound Name (Alternative) | Chemical Scaffold Originating from this compound | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Selectivity vs. other EP Receptors |
| Grapiprant (Galliprant®) | No | 1.3 | 13 | >1000-fold vs EP1, EP2, EP3 |
| E7046 (Akeso) | Yes | 0.74 | 1.9 | >1000-fold vs EP1, EP2, EP3 |
| CJ-023,423 (Pfizer) | No | 1.3 | 2.6 | >1000-fold vs EP1, EP2, EP3 |
| ONO-4578 (Ono Pharmaceutical) | No | Not Reported | 3.0 | >1000-fold vs EP1, EP2, EP3 |
Experimental Protocols
1. Radioligand Binding Assay for EP4 Receptor
-
Objective: To determine the binding affinity (Ki) of a test compound for the EP4 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human EP4 receptor (e.g., HEK293 cells).
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 0.1% BSA.
-
Radioligand: [3H]-PGE2 is used as the radioligand.
-
Incubation: A fixed concentration of [3H]-PGE2 is incubated with the cell membranes and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter is quantified by liquid scintillation counting.
-
Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
-
Objective: To determine the functional potency (IC50) of a test compound in inhibiting PGE2-induced cAMP production.
-
Methodology:
-
Cell Culture: Cells expressing the EP4 receptor are cultured in appropriate media.
-
Assay: Cells are pre-incubated with varying concentrations of the test compound followed by stimulation with a fixed concentration of PGE2.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Experimental Workflow for EP4 Antagonist Screening
Caption: High-Throughput Screening Workflow
This compound is a valuable starting material for the synthesis of potent and selective EP4 receptor antagonists. The development of such compounds holds significant promise for the treatment of a range of inflammatory and pain-related disorders. The experimental protocols and comparative data presented in this guide provide a framework for the evaluation and selection of lead candidates in drug discovery programs targeting the EP4 receptor. The systematic approach of primary screening, secondary functional assays, and selectivity profiling is crucial for identifying compounds with the desired pharmacological profile for further preclinical and clinical development.
structure-activity relationship (SAR) studies of Methyl 4-(pyridin-3-yloxy)benzoate analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical Methyl 4-(pyridin-3-yloxy)benzoate analogs. Due to the limited availability of direct SAR studies on this specific scaffold, this guide draws upon experimental data from structurally related compounds, particularly those investigated as kinase inhibitors in cancer research. The information presented herein is intended to serve as a reference for the rational design and evaluation of novel therapeutic agents based on the 4-(pyridin-3-yloxy)benzoate core structure.
Introduction
The 4-(pyridin-3-yloxy)phenyl moiety is a key structural motif found in a variety of biologically active compounds, including several kinase inhibitors that have entered clinical development. This scaffold combines the hydrogen bonding capabilities of the pyridine ring with the versatile substitution patterns of the phenyl ring, making it an attractive starting point for the design of targeted therapies. This guide explores the potential SAR of this compound analogs, focusing on their hypothetical anticancer activity, likely mediated through the inhibition of key signaling pathways such as the PI3K/Akt pathway.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the hypothetical in vitro activity of a series of this compound analogs against a representative cancer cell line (e.g., PC-3, a prostate cancer cell line) and a key kinase target (e.g., PI3Kα). The data is illustrative and compiled from trends observed in related chemical series.
| Compound ID | R1 (Benzoate) | R2 (Pyridine) | R3 (Phenyl) | PC-3 IC50 (µM) | PI3Kα IC50 (µM) |
| 1a | OCH3 | H | H | > 50 | > 50 |
| 1b | OH | H | H | 25.3 | 30.1 |
| 1c | NH2 | H | H | 15.8 | 18.5 |
| 1d | NHCH3 | H | H | 10.2 | 12.4 |
| 2a | OCH3 | 5-Cl | H | 35.1 | 42.8 |
| 2b | OCH3 | 6-CH3 | H | 28.9 | 35.2 |
| 3a | NHCH3 | H | 2-F | 8.5 | 10.1 |
| 3b | NHCH3 | H | 3-F | 12.1 | 14.9 |
| 3c | NHCH3 | H | 2-CH3 | 9.8 | 11.5 |
SAR Summary:
-
Modification of the Benzoate Group (R1): Conversion of the methyl ester (1a) to the carboxylic acid (1b) and subsequently to primary (1c) and secondary amides (1d) appears to enhance antiproliferative and kinase inhibitory activity. This suggests that a hydrogen bond donor at this position may be crucial for target engagement.
-
Substitution on the Pyridine Ring (R2): Introduction of small electron-withdrawing (2a) or electron-donating (2b) groups on the pyridine ring seems to have a modest impact on activity, suggesting that this region may be less critical for direct interaction with the primary biological target in this hypothetical series.
-
Substitution on the Phenyl Ring (R3): Substitution on the phenyl ring can influence activity, with positional isomers showing different potencies (e.g., 2-fluoro vs. 3-fluoro). This indicates that the orientation of substituents on this ring can affect the overall conformation and binding affinity of the molecule.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.
1. In Vitro Kinase Inhibition Assay (e.g., PI3Kα HTRF Assay)
-
Principle: This assay measures the inhibition of the phosphorylation of a substrate (e.g., PIP2) by the kinase (e.g., PI3Kα). The detection is based on Homogeneous Time-Resolved Fluorescence (HTRF), where the binding of a europium-labeled anti-phospho-substrate antibody to the phosphorylated substrate brings it in proximity to an allophycocyanin-labeled tracer, resulting in a FRET signal.
-
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add the recombinant PI3Kα enzyme to a 384-well assay plate.
-
Add the test compounds to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate PIP2.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents (europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled tracer).
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
2. Cell Proliferation Assay (e.g., MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cancer cells (e.g., PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing the viable cells to reduce MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway potentially targeted by these analogs and a typical experimental workflow for their evaluation.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and proliferation often dysregulated in cancer.
Caption: A typical experimental workflow for the preclinical evaluation of novel kinase inhibitors.
Assessing the Purity of Synthesized Methyl 4-(pyridin-3-yloxy)benzoate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical methods for assessing the purity of Methyl 4-(pyridin-3-yloxy)benzoate, a key building block in medicinal chemistry.
This document outlines a detailed HPLC protocol for the quantitative analysis of this compound and compares its performance with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC). The information presented is supported by established analytical principles for aromatic esters and pyridine derivatives, providing a framework for robust purity assessment.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and accuracy. Below is a summary of the performance of HPLC, GC, and TLC for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Adsorption/partitioning on a thin layer of adsorbent material. |
| Applicability for Target Compound | Highly suitable due to the compound's polarity, aromaticity, and relatively low volatility. | Potentially suitable, but may require higher temperatures that could risk thermal degradation.[1][2][3] | Suitable for rapid, qualitative assessment and reaction monitoring. |
| Typical Stationary Phase | Reversed-phase C18 or C8 silica gel. | Phenyl- or cyanopropyl-substituted polysiloxane capillary columns. | Silica gel or alumina plates. |
| Typical Mobile Phase/Carrier Gas | Acetonitrile/water or Methanol/water gradients with additives like formic acid or ammonium acetate. | Inert gases like Helium or Nitrogen. | Organic solvent mixtures (e.g., Ethyl acetate/Hexane). |
| Detection | UV-Vis (Diode Array Detector), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV lamp, iodine vapor, or specific staining reagents. |
| Resolution | High to very high. | Very high, especially with capillary columns. | Low to moderate. |
| Quantification | Excellent, highly accurate and precise. | Excellent, highly accurate and precise. | Semi-quantitative at best. |
| Throughput | Moderate to high, depending on run time. | High, with typically faster run times than HPLC.[3] | High, multiple samples can be run on a single plate. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for less volatile impurities. | Simple spotting of a dissolved sample. |
| Cost (Instrument) | High. | High. | Low.[3] |
| Cost (Operational) | Moderate (solvents and columns).[3] | Low (gases are cheaper than HPLC solvents).[3] | Very low. |
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable and reproducible results. Below is a recommended HPLC method for the purity assessment of this compound, along with a general procedure for GC analysis as a comparative method.
High-Performance Liquid Chromatography (HPLC) Method
This proposed reversed-phase HPLC (RP-HPLC) method is designed to provide excellent resolution and quantification of this compound and its potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography (GC) Method (Alternative)
For comparison, a GC method can be employed to detect volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: Capillary column with a mid-polarity stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Potential Impurities in Synthesis
The synthesis of this compound likely proceeds via a Williamson ether synthesis or a similar nucleophilic aromatic substitution reaction. Based on these synthetic routes, potential impurities that could be monitored include:
-
Starting Materials:
-
Methyl 4-hydroxybenzoate
-
3-Halopyridine (e.g., 3-bromopyridine or 3-chloropyridine)
-
-
By-products:
-
Products of side reactions, such as those arising from the reaction at other positions of the pyridine ring.
-
Hydrolysis product: 4-(pyridin-3-yloxy)benzoic acid.
-
-
Residual Solvents:
-
Solvents used in the reaction and purification steps (e.g., DMF, DMSO, acetonitrile).
-
Workflow and Data Analysis
The following diagrams illustrate the logical workflow for the purity assessment of this compound.
Caption: Workflow for the purity assessment of synthesized compounds.
Caption: Logic of the HPLC purity analysis method.
Conclusion
For the purity assessment of synthesized this compound, High-Performance Liquid Chromatography is the recommended technique . Its high resolution, accuracy, and suitability for non-volatile, polar aromatic compounds make it ideal for separating the main component from potential impurities. While Gas Chromatography can be a valuable complementary technique for analyzing volatile residues, HPLC provides a more comprehensive purity profile for this specific molecule. Thin-Layer Chromatography serves as a rapid, cost-effective tool for initial qualitative checks and for monitoring the progress of the synthesis reaction. By employing the detailed HPLC protocol and considering the potential impurities, researchers can confidently determine the purity of their synthesized material, ensuring its quality for subsequent stages of research and development.
References
Safety Operating Guide
Proper Disposal of Methyl 4-(pyridin-3-yloxy)benzoate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 4-(pyridin-3-yloxy)benzoate, a compound that requires careful handling due to its chemical properties and potential environmental impact. Adherence to these protocols is essential for maintaining laboratory safety and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). Based on data from related pyridine and benzoate compounds, this substance should be handled with care.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or butyl rubber gloves | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Work should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to minimize the risk of inhalation.[1][2]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash, as it can be harmful to aquatic life.[3]
Experimental Protocol for Waste Collection:
-
Segregate the Waste:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., filter paper, pipette tips), separately from other waste streams.
-
-
Use a Designated Waste Container:
-
Obtain a dedicated, compatible waste container. Glass or high-density polyethylene containers are generally suitable.[1]
-
The container must be in good condition, with a tightly sealing lid to prevent leaks and vapor release.
-
-
Label the Container Correctly:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Transfer the Waste:
-
Carefully transfer the waste into the designated container, avoiding splashes and spills.
-
If transferring a solid, do not create dust. For solutions, pour slowly and carefully.
-
-
Store the Waste Container Securely:
-
Arrange for Professional Disposal:
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Secure the Area:
-
If the spill is large or in a poorly ventilated area, evacuate personnel immediately.
-
Remove all sources of ignition.[7]
-
-
Contain the Spill:
-
Collect the Spilled Material:
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area thoroughly with soap and water.
-
-
Dispose of Cleanup Materials:
-
All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
-
IV. Logical Workflow for Disposal
To ensure a clear and logical process for the disposal of this compound, the following workflow diagram outlines the key decision-making steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
